molecular formula C14H13FO B6372998 5-(2,5-Dimethylphenyl)-2-fluorophenol CAS No. 1261949-64-7

5-(2,5-Dimethylphenyl)-2-fluorophenol

Cat. No.: B6372998
CAS No.: 1261949-64-7
M. Wt: 216.25 g/mol
InChI Key: DZYLUNMHXHVBJG-UHFFFAOYSA-N
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Description

5-(2,5-Dimethylphenyl)-2-fluorophenol: is an organic compound that features a phenolic structure with a fluorine atom and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethylphenyl)-2-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,5-dimethylphenol and fluorobenzene.

    Fluorination: The fluorination of the phenolic compound can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, at temperatures ranging from room temperature to reflux, depending on the reactivity of the fluorinating agent.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors where the fluorination reaction is conducted under optimized conditions to ensure high yield and purity.

    Continuous Flow Systems: Implementing continuous flow reactors to enhance reaction efficiency and scalability, allowing for better control over reaction parameters and product quality.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethylphenyl)-2-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or methyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized phenolic derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of halogenated or nitrated phenolic compounds.

Scientific Research Applications

5-(2,5-Dimethylphenyl)-2-fluorophenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethylphenyl)-2-fluorophenol involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylphenol: Lacks the fluorine atom, making it less reactive in certain chemical reactions.

    2-Fluorophenol: Lacks the methyl groups, resulting in different steric and electronic properties.

    2,5-Dimethylphenyl isocyanate: Contains an isocyanate group instead of a hydroxyl group, leading to different reactivity and applications.

Uniqueness

5-(2,5-Dimethylphenyl)-2-fluorophenol is unique due to the presence of both fluorine and methyl groups on the phenolic ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

5-(2,5-dimethylphenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c1-9-3-4-10(2)12(7-9)11-5-6-13(15)14(16)8-11/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYLUNMHXHVBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684123
Record name 4-Fluoro-2',5'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261949-64-7
Record name 4-Fluoro-2',5'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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